4-butyl-7-methyl-5-(2H-tetrazol-5-ylmethoxy)chromen-2-one
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Overview
Description
4-butyl-7-methyl-5-(2H-tetrazol-5-ylmethoxy)chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives.
Preparation Methods
The synthesis of 4-butyl-7-methyl-5-(2H-tetrazol-5-ylmethoxy)chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4-methylcoumarin and propargyl bromide.
Alkylation Reaction: The 7-hydroxy-4-methylcoumarin is reacted with propargyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like dry acetone. This reaction forms an intermediate compound.
Chemical Reactions Analysis
4-butyl-7-methyl-5-(2H-tetrazol-5-ylmethoxy)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial agent, exhibiting significant inhibitory activity against various bacterial strains.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-butyl-7-methyl-5-(2H-tetrazol-5-ylmethoxy)chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-butyl-7-methyl-5-(2H-tetrazol-5-ylmethoxy)chromen-2-one can be compared with other similar compounds, such as:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound shares a similar chromen-2-one core but differs in its substituents, leading to variations in its biological activities.
7-hydroxy-2H-chromen-2-one: Another related compound, known for its use as a building block in the synthesis of various biologically active derivatives.
Properties
Molecular Formula |
C16H18N4O3 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
4-butyl-7-methyl-5-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
InChI |
InChI=1S/C16H18N4O3/c1-3-4-5-11-8-15(21)23-13-7-10(2)6-12(16(11)13)22-9-14-17-19-20-18-14/h6-8H,3-5,9H2,1-2H3,(H,17,18,19,20) |
InChI Key |
ALTLOEBOPFEMNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC3=NNN=N3 |
Origin of Product |
United States |
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